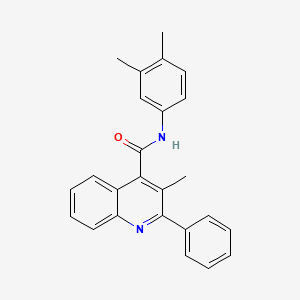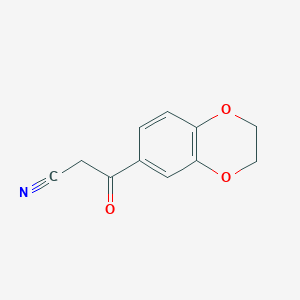
N-(3,4-dimethylphenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide
Descripción general
Descripción
N-(3,4-dimethylphenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide, also known as DMQX, is a synthetic compound that belongs to the quinoxaline family. DMQX has been widely used in scientific research as a potent antagonist of glutamate receptors.
Mecanismo De Acción
N-(3,4-dimethylphenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide acts as a competitive antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors. It binds to the receptor site and prevents the binding of glutamate, thus inhibiting the excitatory response. N-(3,4-dimethylphenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has a high affinity for AMPA receptors, and its potency is comparable to that of CNQX (6-cyano-7-nitroquinoxaline-2,3-dione), another well-known AMPA receptor antagonist.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has been shown to block the excitatory response of glutamate receptors in various brain regions, including the hippocampus and cortex. This inhibition leads to a decrease in synaptic plasticity and impairs learning and memory processes. N-(3,4-dimethylphenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has also been shown to have neuroprotective effects in animal models of stroke and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethylphenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide is a potent and selective antagonist of glutamate receptors, making it an ideal tool for studying the role of these receptors in various physiological processes. However, N-(3,4-dimethylphenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has a short half-life and is rapidly metabolized in vivo, which limits its use in long-term experiments. Additionally, N-(3,4-dimethylphenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has a relatively low water solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
N-(3,4-dimethylphenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has shown promising results in animal models of stroke and epilepsy, and further research is needed to explore its potential therapeutic applications. Additionally, N-(3,4-dimethylphenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide can be used in combination with other drugs to enhance its neuroprotective effects. Further studies are also needed to investigate the long-term effects of N-(3,4-dimethylphenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide on synaptic plasticity and learning and memory processes. Finally, the development of more water-soluble analogs of N-(3,4-dimethylphenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide could improve its pharmacokinetic properties and make it more suitable for in vivo experiments.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has been widely used in scientific research as a potent antagonist of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are involved in various physiological processes, including learning and memory. N-(3,4-dimethylphenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has been used to study the role of glutamate receptors in these processes.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-3-methyl-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c1-16-13-14-20(15-17(16)2)26-25(28)23-18(3)24(19-9-5-4-6-10-19)27-22-12-8-7-11-21(22)23/h4-15H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULBWXLCYRFFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B4693516.png)
![2-({4-allyl-5-[(2-ethoxy-4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4693521.png)
![2-phenoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4693536.png)
![N-[2-({2-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B4693545.png)
![N-{5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4693550.png)

![1-(ethylsulfonyl)-N'-[3-(trifluoromethyl)benzylidene]-3-piperidinecarbohydrazide](/img/structure/B4693557.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B4693565.png)
![1-(4-ethoxyphenyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4693573.png)
![diisopropyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4693581.png)

![N-(2-methoxy-5-methylphenyl)-4-[3-(3-methylphenoxy)propoxy]benzamide](/img/structure/B4693594.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea](/img/structure/B4693595.png)
![7-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4693605.png)